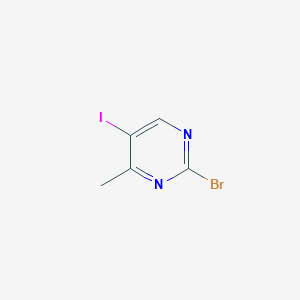

2-Bromo-5-iodo-4-methylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrIN2 |

|---|---|

Molecular Weight |

298.91 g/mol |

IUPAC Name |

2-bromo-5-iodo-4-methylpyrimidine |

InChI |

InChI=1S/C5H4BrIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 |

InChI Key |

PTVLSTFHDZQZAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Iodo 4 Methylpyrimidine and Analogous Pyrimidine Scaffolds

Direct Halogenation Strategies for Pyrimidine (B1678525) Rings

The introduction of halogen atoms onto the pyrimidine core is a fundamental transformation that paves the way for further molecular elaboration. Direct halogenation methods, including bromination and iodination, are commonly employed, often in a sequential manner to achieve the desired polysubstituted pattern.

Bromination Protocols for Pyrimidine Core Functionalization

The bromination of pyrimidine rings can be achieved through various reagents and conditions, with the choice often dictated by the desired regioselectivity and the nature of the substituents already present on the ring. A common precursor for the synthesis of 2-bromo-4-methylpyrimidine (B1278442) is 4-methyl-2-pyrimidinone. The transformation of the hydroxyl group at the C2 position to a bromine atom is typically accomplished using brominating agents such as phosphorus oxybromide (POBr₃). This reaction is generally carried out by heating the substrate with excess POBr₃, often in a high-boiling solvent like toluene (B28343) or xylene, until the reaction is complete, as monitored by the cessation of hydrogen bromide gas evolution. researchgate.net

Another approach involves the direct bromination of a pre-existing pyrimidine ring. For instance, the reaction of 2-methyl pyrimidine with bromine in a suitable solvent like ethanol (B145695) can yield 2-bromo-4-methylpyrimidine. The reaction conditions, such as temperature and reaction time, are crucial for controlling the yield and purity of the product. N-bromosuccinimide (NBS) is another widely used reagent for the bromination of pyrimidines and other heterocyclic compounds. echemi.com

Table 1: Examples of Bromination Reactions on Pyrimidine Scaffolds

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield (%) |

| 4-Methyl-2-pyrimidinone | POBr₃ | Toluene/Xylene | Heating (110-160°C) | 2-Bromo-4-methylpyrimidine | Good |

| 2-Methyl pyrimidine | Br₂ | Ethanol | Controlled temperature and time | 2-Bromo-4-methylpyrimidine | - |

| 4-Methylaniline | Bromine | - | Electrophilic substitution | 2-Bromo-4-methylaniline (B145976) | - |

Data compiled from various research findings.

Iodination Protocols for Pyrimidine Core Functionalization

The introduction of an iodine atom onto the pyrimidine ring is another critical step. Direct iodination at the C5 position of pyrimidines can be accomplished using various iodinating agents. N-iodosuccinimide (NIS) is a frequently used reagent for this purpose, often in the presence of an acid catalyst. For instance, various methoxy- or methyl-substituted aromatic compounds can be regioselectively iodinated with NIS and a catalytic amount of trifluoroacetic acid under mild conditions. organic-chemistry.org The use of NIS in sulfuric acid has also been shown to be effective for the iodination of deactivated aromatic compounds. researchgate.net

Environmentally friendly methods for the iodination of pyrimidines have also been developed. A green chemistry approach involves the mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions, leading to high yields of C5-iodinated products in a short reaction time. researchgate.net

Table 2: Examples of Iodination Reactions on Pyrimidine Scaffolds

| Starting Material | Iodinating Agent | Solvent/Conditions | Product | Yield (%) |

| Pyrimidine derivative | I₂ / AgNO₃ | Solvent-free, mechanical grinding | C5-Iodopyrimidine derivative | 70-98 |

| Deactivated aromatic compounds | NIS / H₂SO₄ | 0-20°C | Iodinated aromatic compound | - |

| Methoxy/methyl-substituted aromatics | NIS / Trifluoroacetic acid (cat.) | Mild conditions | Regioselectively iodinated aromatic | Excellent |

Data compiled from various research findings. organic-chemistry.orgresearchgate.netresearchgate.net

Sequential Halogenation Approaches for Multihalogenated Pyrimidines

The synthesis of 2-Bromo-5-iodo-4-methylpyrimidine typically involves a sequential halogenation strategy. A plausible route starts with the bromination of 4-methyl-2-pyrimidinone to yield 2-bromo-4-methylpyrimidine as described in section 2.1.1. This intermediate is then subjected to iodination at the C5 position. The direct C5-iodination of 2-bromopyrimidine (B22483) derivatives can be achieved using an iodinating agent like N-iodosuccinimide (NIS). The reaction conditions would likely involve dissolving 2-bromo-4-methylpyrimidine in a suitable solvent and treating it with NIS, possibly with an acid catalyst to facilitate the electrophilic substitution.

An alternative approach could involve the initial iodination of a suitable pyrimidine precursor followed by bromination. However, the former sequence is often preferred due to the relative reactivities of the halogenating agents and the directing effects of the substituents on the pyrimidine ring.

Cross-Coupling Reactions in Halogenated Pyrimidine Synthesis

The presence of two distinct halogen atoms in this compound allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds, with the C-I bond being more reactive towards oxidative addition to the palladium catalyst, enables sequential and site-selective modifications.

Suzuki-Miyaura Coupling Applications for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties onto the pyrimidine scaffold. In the case of 2-bromo-5-iodopyrimidines, the reaction with an arylboronic acid will preferentially occur at the more reactive C-I bond at the 5-position. libretexts.orgbeilstein-journals.org This selective coupling yields a 2-bromo-5-aryl-4-methylpyrimidine intermediate, which can then undergo a second Suzuki-Miyaura coupling at the C2-Br position with a different arylboronic acid to generate a disubstituted pyrimidine.

The reaction conditions for Suzuki-Miyaura couplings typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a palladium(II) precatalyst with a suitable ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system which can be aqueous or anhydrous. researchgate.netfigshare.com

Table 3: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidines

| Halopyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Bromo-5-iodopyrimidine (B3038811) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Bromo-5-phenylpyrimidine | - |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 2-Chloro-4-phenylpyrimidine | Good |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | - |

| 2-Bromo-4-methylpyridine | 2,4-Difluorophenylboronic acid | - | - | - | 2-(2',4'-Difluorophenyl)-4-methylpyridine | - |

Data compiled from various research findings. sigmaaldrich.com

Sonogashira Coupling Applications for Alkynylation

The Sonogashira coupling is another indispensable palladium-catalyzed reaction that facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on 2-bromo-5-iodopyrimidine would be expected to occur selectively at the C5-iodo position first. scirp.org This allows for the introduction of an alkynyl group at this position, yielding a 2-bromo-5-alkynyl-4-methylpyrimidine. This intermediate can then be further functionalized at the C2 position.

The standard Sonogashira reaction conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) which often also serves as the solvent. acs.orgrsc.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 4: Examples of Sonogashira Coupling with Halogenated Heterocycles

| Halide Substrate | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridines | 72-96 |

| 5-Bromo-DHP | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | Acetylene-substituted DHP | 35-90 |

| Aryl iodides/bromides | Phenylacetylene | Dipyrimidyl-palladium complex | n-Butylamine | THF | Aryl-substituted alkyne | - |

Data compiled from various research findings. nih.govscirp.orgacs.org

Other Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Chemistry

While Suzuki and Sonogashira couplings are prominent, other palladium-catalyzed reactions play a crucial role in the diversification of pyrimidine scaffolds. nobelprize.orgfiveable.melibretexts.org The Negishi coupling, which utilizes organozinc reagents, and the Stille coupling, employing organotin compounds, are powerful methods for forming carbon-carbon bonds. nobelprize.orgfiveable.me These reactions often exhibit broad functional group tolerance and can be employed under mild conditions. nobelprize.org For instance, a Pd(dppb)Cl2 catalyst has been effectively used for the cross-coupling of arylboronic acids with 2-chloropyrimidine, yielding the corresponding arylpyrimidine in high yield. acs.org Similarly, Pd2(dba)3/P(t-Bu)3 is a versatile catalyst system for the coupling of a wide range of aryl and vinyl halides with arylboronic acids. acs.org

A notable development is the use of pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org This method involves an initial SNAr reaction to generate sulfinates in situ, which then undergo desulfinative cross-coupling with (hetero)aryl halides. acs.org This strategy provides access to a diverse range of (hetero)arylpyridine derivatives and is suitable for late-stage functionalization. acs.org

The following table provides a brief overview of some palladium-catalyzed cross-coupling reactions relevant to pyrimidine synthesis.

| Coupling Reaction | Organometallic Reagent | Catalyst System Example | Reference |

| Negishi | Organozinc | Pd(PPh3)4 | nobelprize.org |

| Stille | Organotin | Pd(PPh3)4 | fiveable.me |

| Suzuki | Organoboron | Pd(dppb)Cl2 | acs.org |

| Desulfinative | Pyrimidylsulfones | Pd(OAc)2 / Xantphos | acs.org |

Cross-Electrophile Coupling (XEC) Strategies

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for the synthesis of complex molecules, including substituted pyrimidines. acs.orgnih.gov This method involves the coupling of two different electrophiles, driven by a catalyst and a stoichiometric reductant. wisc.edu Nickel-catalyzed XEC reactions have shown particular promise in this area. acs.orgwisc.edu

For example, Ni-catalyzed XEC has been successfully employed for the synthesis of tetrasubstituted pyrimidines from pyrimidin-2-yl tosylates and other electrophiles. acs.org This approach offers an alternative to traditional cross-coupling methods that rely on pre-formed organometallic nucleophiles. wisc.edu The reaction conditions for XEC are often mild and tolerant of various functional groups. wisc.edu A general strategy for the XEC of heteroaryl chlorides with aryl bromides has been developed using nickel catalysis, which is effective for coupling 2-chloropyridines with aryl bromides. wisc.edu

Nucleophilic Substitution Reactions in Pyrimidine Derivatives

Nucleophilic substitution is a fundamental reaction for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgbhu.ac.in

Regioselective Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

The positions of the halogen atoms on the pyrimidine ring dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Halogens at the 2-, 4-, and 6-positions are readily displaced by nucleophiles. bhu.ac.in This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the ring nitrogen atoms, stabilizing the transition state. youtube.comwikipedia.org

In dihalogenated pyrimidines, the reactivity of the halogen atoms can differ. For instance, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position. youtube.com This allows for sequential and regioselective substitution by using different nucleophiles. The SRN1 mechanism has also been implicated in nucleophilic substitution reactions of certain halogenated pyrimidines. acs.org

Displacement of Halogen Atoms by Various Nucleophiles (e.g., amines, thiols, alkoxides)

A wide array of nucleophiles can be used to displace halogen atoms on the pyrimidine ring, leading to a diverse range of substituted products. Common nucleophiles include:

Amines: The reaction of halogenated pyrimidines with amines is a widely used method for the synthesis of aminopyrimidines. nih.gov The reaction of 2,4,6-trichloropyrimidine (B138864) with 3-amino-5-methyl pyrazole, followed by nucleophilic substitution with various anilines, has been used to synthesize 2,4-diaminopyrimidines. nih.gov

Thiols: Thiolates are effective nucleophiles for the displacement of halogens, yielding thioether-substituted pyrimidines.

Alkoxides: Alkoxides react with halopyrimidines to form the corresponding alkoxy-substituted pyrimidines.

The choice of nucleophile and reaction conditions allows for the synthesis of a vast library of pyrimidine derivatives with tailored properties.

Halogen Exchange Reactions as a Synthetic Pathway

Halogen exchange reactions provide a valuable route for the synthesis of specific halogenated pyrimidines that may be difficult to access directly. For instance, an iodo-substituted pyrimidine can be prepared from a more readily available bromo- or chloro-pyrimidine via a Finkelstein-type reaction. While specific examples for this compound are not detailed in the provided results, halogen exchange reactions in α-halogenated pyridines are well-documented and the principles can be extended to pyrimidine systems. acs.org

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry focuses on developing efficient, scalable, and environmentally friendly methods. Several advanced strategies are applicable to the synthesis of this compound and its analogs:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste. A one-pot, three-component reaction has been reported for the synthesis of pyrimidine derivatives using a magnetic nano Fe3O4 particle catalyst under solvent-free conditions. growingscience.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net

Deconstruction-Reconstruction Strategy: An innovative approach involves the transformation of complex pyrimidine-containing structures into iminoenamines, which can then be used in de novo heterocycle synthesis to generate diverse pyrimidine and 1,2-azole analogs. nih.gov

These advanced strategies, coupled with traditional synthetic methods, provide a powerful toolbox for the preparation and diversification of pyrimidine-based compounds for various applications.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.com This is particularly advantageous in the synthesis of heterocyclic compounds like pyrimidines.

For the synthesis of halogenated pyrimidines, microwave irradiation can significantly enhance the rate of both bromination and iodination reactions. For instance, the iodination of aromatic amines using diiodine and an oxidant like ortho-periodic acid is notably accelerated under microwave conditions. nih.gov While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the literature, a plausible route would involve the microwave-promoted iodination of a 2-bromo-4-methylpyrimidine precursor. The use of microwave heating can drive the reaction to completion in minutes, as opposed to hours with conventional heating. nih.govnih.gov

A study on the microwave-assisted synthesis of 4-substituted 2-methylthiopyrimidines demonstrated moderate to excellent yields in just a few minutes, highlighting the efficiency of this technology for pyrimidine functionalization. nih.gov Similarly, the synthesis of oxadiazole derivatives from bromine-containing precursors was significantly expedited by microwave irradiation. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Iodination of Aromatic Amines

| Substrate | Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) | Reference |

| Aniline | 4-Iodoaniline | 70%, 3h | 72%, 10 min | nih.gov |

| 2-Methylaniline | 4-Iodo-2-methylaniline | 75%, 3.5h | 79%, 15 min | nih.gov |

| 4-Nitroaniline | 2-Iodo-4-nitroaniline | 41%, 4h | 44%, 20 min | nih.gov |

Multi-Step Synthetic Sequences for Complex Pyrimidine Architectures

The construction of complex pyrimidine architectures often necessitates multi-step synthetic sequences, allowing for the precise installation of various functional groups. The synthesis of this compound would likely follow such a pathway, starting from a simpler pyrimidine core.

A logical multi-step approach would begin with the synthesis of 2-amino-4-methylpyrimidine, which can then undergo sequential halogenation. For example, a bromination reaction using a reagent like N-bromosuccinimide (NBS) could yield 2-amino-5-bromo-4-methylpyrimidine. sigmaaldrich.com Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with an iodide source would install the iodine at the 2-position. Alternatively, starting with 2-chloro-4-methylpyrimidine, a halogen exchange reaction could introduce the bromine or iodine. A patent describes the preparation of 2-bromo-5-alkylpyrimidines from 2-chloro-5-alkylpyrimidines using hydrogen bromide in glacial acetic acid. google.com A subsequent iodination at the 5-position would yield the target molecule.

The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-aminopyridine (B139424) through a multi-step process involving bromination and iodination has been reported, demonstrating the feasibility of sequential halogenation on a heterocyclic ring. patsnap.com Similarly, the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine (B16104) involves a bromination followed by a diazotization and chlorination, showcasing a scalable multi-step approach. google.com

Optimized and Scalable Protocols for Industrial Relevance

For a compound to be of industrial relevance, its synthesis must be scalable, cost-effective, and reproducible. The development of such protocols for halogenated pyrimidines is an active area of research. Scalable syntheses of related compounds, such as 5,5'-dibromo-2,2'-bipyridine, have been developed from inexpensive starting materials, yielding tens of grams of product. nih.gov

A scalable route to 4-substituted 5-bromo-6-methylpyrimidines has also been described, emphasizing the importance of these building blocks for creating diverse chemical libraries through cross-coupling reactions. researchgate.net The synthesis of 2-bromo-4-methylphenol (B149215) via a continuous bromination process highlights an industrial approach to regioselective halogenation. google.com

A patented method for preparing 2-bromo- and 2-iodo-pyrimidines from their 2-chloro counterparts highlights a practical and efficient route that avoids highly toxic reagents and starts from readily available materials. google.com This method, which can be performed at temperatures ranging from room temperature to reflux, is a prime candidate for scalable production.

Table 2: Scalable Synthesis of Halogenated Pyrimidines and Analogues

| Product | Starting Material | Key Reagents/Conditions | Scale/Yield | Reference |

| 5-Propyl-2-bromopyrimidine | 5-Propyl-2-chloropyrimidine | HBr, Acetic Acid | 12.5 g (99%) | google.com |

| 5,5'-Dibromo-2,2'-bipyridine | 2,2'-Bipyridine | Bromine, Steel bomb | Multigram | nih.gov |

| 2-Bromo-4-methylphenol | p-Cresol | Continuous bromination | Industrial potential | google.com |

Transition Metal-Catalyzed Halogenation Methodologies

Transition metal catalysis offers a powerful and selective means of forming carbon-halogen bonds. While direct C-H halogenation of pyrimidines can be challenging, transition metal-catalyzed cross-coupling reactions are widely used to introduce halogens.

A common strategy involves the Suzuki coupling of a brominated pyrimidine with a boronic acid derivative. sigmaaldrich.comnih.gov For the synthesis of this compound, one could envision a scenario where a di-lithiated or di-Grignard pyrimidine intermediate is selectively quenched with different halogen sources, potentially mediated by a transition metal catalyst.

More directly, a transition metal-catalyzed C-H iodination of 2-bromo-4-methylpyrimidine would be an atom-economical approach. While specific examples for this exact transformation are scarce, palladium-catalyzed C-H functionalization is a well-established field. For instance, palladium-catalyzed Suzuki cross-coupling reactions of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrate the utility of palladium in activating C-Br bonds for further functionalization. nih.govnih.gov

Halogen Dance Reactions for Halogen Atom Translocation

The halogen dance reaction is a fascinating transformation where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, typically under basic conditions. nih.gov This rearrangement can provide access to isomers that are difficult to obtain through conventional methods.

A potential application of this reaction for the synthesis of this compound could involve starting with a different dihalogenated isomer, such as 2,5-dibromo-4-methylpyrimidine. Treatment with a strong base could induce a halogen dance, and trapping the resulting organolithium intermediate with an iodine source could lead to the desired product. The regiocontrolled halogen dance of 2,5-dibromopyrroles has been demonstrated, where different isomeric dibromopyrroles can be obtained by controlling the reaction conditions. nih.govkobe-u.ac.jp This highlights the potential for selective functionalization following the halogen migration.

Long-range halogen dance reactions have also been observed in dihalogenated thiazole (B1198619) derivatives, where a bromo or iodo group migrates from one ring to another within the same molecule. nih.gov This underscores the versatility of this reaction in complex heterocyclic systems.

Precursor Chemistry and Intermediate Generation in this compound Synthesis

The successful synthesis of the target compound relies heavily on the preparation and reactivity of key precursors and intermediates.

Synthesis and Reactivity of Brominated Pyrimidine Precursors

A crucial precursor for the synthesis of this compound is 2-bromo-4-methylpyrimidine. This compound can be synthesized by reacting 2-methylpyrimidine (B1581581) with bromine. Its chemical formula is C5H5BrN2.

Once obtained, 2-bromo-4-methylpyrimidine can undergo various reactions. Electrophilic iodination at the 5-position would be a direct route to the final product. The reactivity of the C-H bond at the 5-position of the pyrimidine ring is crucial for this step. Alternatively, the bromine at the 2-position can be exchanged for other functional groups or used as a handle for cross-coupling reactions. The synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) from 2-bromo-4-methylaniline demonstrates a related transformation on a benzene (B151609) ring. orgsyn.org

The synthesis of other brominated precursors, such as 2-amino-5-bromo-4-methylpyridine, is also well-documented and provides a platform for further functionalization. sigmaaldrich.com The synthesis of 2-bromo-4-methoxypyridine (B110594) involves a lithiation followed by quenching with a bromine source, a strategy that could be adapted for pyrimidine systems. chemicalbook.com

Table 3: Properties of 2-Bromo-4-methylpyrimidine

| Property | Value | Reference |

| Chemical Formula | C5H5BrN2 | |

| Appearance | White crystal or crystalline powder | |

| Solubility | Slightly soluble in water | |

| CAS Number | 130645-48-6 |

Synthesis and Reactivity of Iodinated Pyrimidine Precursors

The introduction of iodine to the pyrimidine ring is a critical step in forming compounds like this compound. Iodinated pyrimidines are valuable intermediates because the carbon-iodine bond is relatively weak, making it susceptible to a variety of subsequent functional group transformations, particularly in cross-coupling reactions. mdpi.comrsc.org

Several methods have been developed for the electrophilic iodination of pyrimidines. Traditional approaches often required harsh acidic conditions, but modern, greener alternatives have emerged. mdpi.comnih.gov One such method involves the solvent-free mechanical grinding of pyrimidine derivatives with solid iodine and an electrophilic iodinating reagent like silver nitrate (AgNO₃). This technique offers high yields (70-98%) and short reaction times (20-30 minutes). mdpi.com Another effective, environmentally friendly protocol utilizes molecular iodine in the presence of sodium nitrite (B80452) (NaNO₂) in acetonitrile (B52724) at room temperature, providing high yields of 5-iodopyrimidines. heteroletters.org

The reactivity of the pyrimidine ring towards iodination is influenced by the substituents present. Electron-donating groups generally facilitate electrophilic substitution. The C-5 position of the pyrimidine ring is often favored for halogenation due to its electronic properties. mdpi.comnih.gov For instance, the direct iodination of uracil (B121893) and cytosine derivatives at the C-5 position can be achieved using various reagents, as summarized in the table below. mdpi.com

Table 1: Comparative Yields for the Iodination of Methyluracil (mU) An interactive table comparing the efficacy of different reagents in the iodination of methyluracil.

| Reagent Combination | Yield (%) |

|---|---|

| I₂ / AgNO₃ | 98 |

| I₂ / Ag₂SO₄ | 80 |

| I₂ / NaNO₃ | 35 |

| I₂ / NaNO₂ | 35 |

Data sourced from a study on green chemical approaches to pyrimidine iodination. mdpi.com

Once formed, these iodinated pyrimidine precursors are versatile substrates for further chemical modification. For example, 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine, an analog of an iodinated pyrimidine, readily participates in Suzuki-Miyaura and Sonogashira cross-coupling reactions, demonstrating the synthetic utility of the C-I bond for creating more complex molecules. rsc.org

Role of Methyl-Substituted Pyrimidine Intermediates

The presence of a methyl group, as in this compound, plays a significant role in the synthesis and reactivity of the pyrimidine scaffold. Methyl groups are electron-donating and can influence the regioselectivity of subsequent electrophilic substitution reactions by altering the electron density of the ring carbons.

In the context of synthesizing complex pyrimidines, methyl-substituted intermediates serve as foundational building blocks. For example, in the synthesis of halogenated pyrazolo[1,5-a]pyrimidines, various 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) derivatives are used as starting materials for regioselective C-3 halogenation. rsc.orgnih.gov The methyl group in these precursors is integral to the initial scaffold and remains throughout the synthetic sequence.

Furthermore, the synthesis of substituted pyrimidines can involve the direct use of methyl-containing precursors. The liquid-phase methylation of 6-methyl-2-methylthio-4-pyrimidone with methanol (B129727) over an H-Y Zeolite catalyst selectively yields 1,6-dimethyl-2-methylthio-4-pyrimidone, showcasing a method for introducing or modifying methyl groups on the pyrimidine ring system under specific catalytic conditions. tandfonline.com While this is an N-methylation, it highlights the tailored synthesis of methylated pyrimidine intermediates. The synthesis of the target compound likely starts from a pre-existing methylpyrimidine, such as 4-methyl-2-thiouracil or a related structure, which is then subjected to sequential halogenation.

Regioselectivity Control and Byproduct Minimization

A primary challenge in the synthesis of polysubstituted heterocycles like this compound is controlling the precise placement of each substituent. Achieving high regioselectivity is paramount to maximizing the yield of the desired product and simplifying purification by minimizing the formation of unwanted isomers.

Methodological Approaches for Optimizing Regioselectivity during Halogenation

Several advanced strategies have been developed to control the regioselectivity of halogenation on pyrimidine and other nitrogen-containing heterocyclic rings. These methods often rely on directing effects, specific reagents, or modification of the substrate's electronic properties.

Reagent-Based Control: The choice of halogenating agent and catalyst system is crucial. For instance, the regioselective C-3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved with high efficiency using a hypervalent iodine(III) reagent, phenyliodine diacetate (PIDA), in combination with potassium halide salts in water. rsc.org This system demonstrates excellent control, directing halogenation specifically to the C-3 position. Another approach uses potassium persulfate (K₂S₂O₈) as an oxidant with sodium halides, also resulting in highly regioselective C-3 halogenation. nih.gov

Intermediate-Based Control: A powerful strategy involves temporarily modifying the heterocyclic ring to direct substitution. One such method transforms pyridines into reactive Zincke imine intermediates. This de-aromatization creates a series of polarized alkenes that undergo highly regioselective halogenation at the C-3 position before the aromatic ring is reformed. chemrxiv.org

Directed Metalation: The use of directing groups to orchestrate metalation at a specific position, followed by quenching with an electrophilic halogen source, is a robust method for regiocontrol. For example, pyrimidines can be regioselectively zincated at the C-2 position using TMPZnCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl). The resulting organozinc intermediate can then be trapped with an electrophile to furnish the 2-substituted pyrimidine. nih.gov Similarly, using a boron handle allows for the regioselective ortho-halogenation of N-aryl amides, where the reaction proceeds through a difluoroboracycle that controls the position of the incoming halogen. rsc.org

Table 2: Selected Methodologies for Regioselective Halogenation of N-Heterocycles An interactive table summarizing different strategies to achieve regioselective halogenation.

| Methodology | Heterocycle Class | Position Selectivity | Key Reagents/Strategy | Ref. |

|---|---|---|---|---|

| Hypervalent Iodine | Pyrazolo[1,5-a]pyrimidines | C-3 | PIDA, KX, H₂O | rsc.org |

| Zincke Imines | Pyridines | C-3 | Zincke salt formation, N-halosuccinimide | chemrxiv.org |

| Directed Zincation | Pyrimidines | C-2 | TMPZnCl·LiCl | nih.gov |

| Designed Phosphines | Pyridines | C-4 | Triflic anhydride, designed phosphine, LiX | nih.gov |

| Oxidative Halodeboronation | N-Aryl Amides | ortho | BBr₃, Selectfluor | rsc.org |

Strategies for Avoiding Formation of Undesired Isomers

The formation of undesired isomers is a direct consequence of poor regioselectivity. Therefore, the most effective strategy for byproduct minimization is the implementation of the highly regioselective methods discussed above. By ensuring that the halogenation reaction proceeds preferentially at a single, desired position, the generation of a complex mixture of isomers is avoided.

Key strategies include:

Exploiting Inherent Electronic Bias: In many pyrimidine systems, the C-5 position is electronically activated towards electrophilic attack. Using mild electrophilic halogenating agents under controlled conditions can favor substitution at this site over others. heteroletters.org

Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred isomer. For chlorination and bromination of Zincke imine intermediates, the regioselectivity is kinetically controlled and determined by the irreversible C-Hal bond-forming step. chemrxiv.org

Deconstruction-Reconstruction: For complex scaffolds, a deconstruction-reconstruction strategy can be employed. This involves ring-opening a substituted pyrimidine to form a versatile acyclic intermediate, which can then be modified and recyclized with specific reagents to form a single, desired regioisomer of a new heterocyclic system, thereby avoiding isomeric mixtures. nih.gov

Use of Additives: In some reaction systems, additives can suppress side reactions that lead to isomerization. For example, in olefin metathesis, benzoquinone is used to scavenge ruthenium hydride species that cause unwanted double-bond migration. researchgate.net While a different type of reaction, this principle of using an additive to quench a species responsible for a side reaction could be applicable in specific halogenation contexts where, for example, radical mechanisms might lead to a loss of selectivity.

By employing these sophisticated synthetic and methodological controls, chemists can effectively navigate the challenges of synthesizing specifically substituted compounds like this compound, ensuring high yields and isomeric purity.

Reactivity and Reaction Mechanisms of 2 Bromo 5 Iodo 4 Methylpyrimidine

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the 2-Bromo-5-iodo-4-methylpyrimidine ring is significantly influenced by the electronic and steric properties of its bromine, iodine, and methyl substituents.

Influence of Bromine and Iodine Atoms on Electrophilicity

The pyrimidine (B1678525) ring is inherently an electron-deficient system due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the presence of the two halogen substituents, bromine and iodine. Both halogens are electron-withdrawing groups due to their high electronegativity, which they exert through an inductive effect (-I). This inductive withdrawal of electron density from the pyrimidine ring enhances its electrophilic character, making it more susceptible to nucleophilic attack.

Contribution of the Methyl Group to Steric and Electronic Environments

From a steric perspective, the methyl group can hinder the approach of reactants to the adjacent positions on the pyrimidine ring. This steric hindrance can influence the regioselectivity of reactions, potentially directing incoming groups to less hindered positions. For instance, in nucleophilic substitution reactions, the methyl group might sterically shield the 4-position, making attack at the 2- or 6-positions more favorable, all other factors being equal.

Elucidation of Key Chemical Transformations

The unique substitution pattern of this compound allows for a variety of chemical transformations, including nucleophilic substitutions, oxidation of the methyl group, and reduction of the halogen atoms and the pyrimidine ring.

Mechanisms of Nucleophilic Substitution Reactions at Pyrimidine Centers

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. Due to the electron-deficient nature of the pyrimidine ring, it can readily react with a variety of nucleophiles. The reaction generally proceeds via an addition-elimination mechanism. In this process, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, bromide or iodide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity of nucleophilic substitution is a key consideration. The relative reactivity of the C-Br versus the C-I bond towards nucleophilic attack can be influenced by several factors. Generally, the C-I bond is weaker than the C-Br bond, which might suggest that iodide is a better leaving group. However, the greater electronegativity of bromine can make the C2-position more electrophilic. The outcome often depends on the specific nucleophile and reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings, the C-I bond is typically more reactive and will undergo reaction preferentially.

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst System | Substrate | Product(s) | Regioselectivity |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | This compound | 2-Bromo-5-aryl-4-methylpyrimidine | Selective for C-I bond |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | This compound | 2-Bromo-5-alkynyl-4-methylpyrimidine | Selective for C-I bond |

Note: The data in this table is based on the generally observed reactivity of similar dihalopyrimidines in the absence of specific literature for this compound.

Oxidation Pathways of the Methyl Group to Carbonyl/Carboxylic Acid Functionalities

The methyl group at the 4-position of the pyrimidine ring can be oxidized to a formyl (aldehyde) or a carboxyl group. This transformation is typically achieved using strong oxidizing agents. The reaction mechanism generally involves the initial formation of a benzylic-type radical or a related intermediate at the methyl group, which is then further oxidized.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions. The choice of reagent and reaction conditions can influence the final product, allowing for selective oxidation to either the aldehyde or the carboxylic acid. For instance, milder conditions might favor the formation of the aldehyde, while more forcing conditions will typically lead to the carboxylic acid.

Table 2: Oxidation of the 4-Methyl Group

| Oxidizing Agent | Reaction Conditions | Product |

| KMnO₄ | Heat, aqueous base | 2-Bromo-5-iodo-4-pyrimidinecarboxylic acid |

| CrO₃ / H₂SO₄ | Acetone | 2-Bromo-5-iodo-4-formylpyrimidine |

Reduction Mechanisms of Halogen Atoms and the Pyrimidine Ring System

The halogen atoms on this compound can be selectively or fully removed through reduction. Catalytic hydrogenation is a common method for this purpose, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The mechanism involves the oxidative addition of the carbon-halogen bond to the palladium surface, followed by hydrogenolysis.

The relative ease of reduction for the C-I and C-Br bonds allows for potential selectivity. The C-I bond is generally more susceptible to reduction than the C-Br bond, meaning that under carefully controlled conditions, it may be possible to selectively remove the iodine atom while retaining the bromine. More vigorous reduction conditions will lead to the removal of both halogen atoms.

Furthermore, under more forcing conditions, the pyrimidine ring itself can be reduced. This typically requires higher pressures of hydrogen and more active catalysts. The reduction of the pyrimidine ring proceeds via the hydrogenation of the C=N and C=C double bonds within the heterocyclic system.

Table 3: Reduction of this compound

| Reducing Agent/Conditions | Substrate | Major Product(s) |

| H₂, Pd/C (mild conditions) | This compound | 2-Bromo-4-methylpyrimidine (B1278442) |

| H₂, Pd/C (stronger conditions) | This compound | 4-Methylpyrimidine |

| H₂, Raney Nickel (high pressure/temp) | This compound | Tetrahydro-4-methylpyrimidine |

Note: The information in this table is illustrative of expected outcomes based on the principles of catalytic hydrogenation of halogenated heterocycles, as specific experimental data for the title compound is limited.

Pathways of Dehalogenation Reactions

Dehalogenation of this compound involves the removal of one or both halogen atoms, a process that can be controlled to achieve selective synthesis of less halogenated pyrimidines. The distinct electronic properties and bond strengths of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are central to understanding these pathways. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it the more reactive site for dehalogenation.

Research on related halogenated pyrimidine nucleosides has shown that the rate of deiodination is significantly higher than that of debromination. researchgate.net This principle holds for this compound, allowing for selective removal of the iodine atom under specific conditions.

Common dehalogenation pathways include:

Catalytic Hydrogenation: This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. By carefully selecting the reaction conditions (temperature, pressure, and catalyst loading), it is possible to achieve selective reduction of the C-I bond, leaving the C-Br bond intact. This produces 2-bromo-4-methylpyrimidine. More forcing conditions would lead to the complete removal of both halogens.

Metal-Mediated Reduction: Active metals like zinc or magnesium in the presence of a proton source (e.g., acetic acid) can be used for reductive dehalogenation. The higher reactivity of the iodo-substituent allows it to be preferentially removed.

Thiol-Mediated Dehalogenation: Studies on similar structures, such as 5-bromo- and 5-iodo-2'-deoxyuridylate, have demonstrated that dehalogenation can be catalyzed by enzymes like thymidylate synthetase and stoichiometrically consumes thiol equivalents. nih.gov Non-enzymatic dehalogenation promoted by thiols like cysteine also proceeds, with the reaction mechanism involving nucleophilic attack on the halogenated carbon. nih.gov For this compound, a similar pathway involving a nucleophilic thiol could preferentially attack the more electrophilic C-5 position, leading to deiodination.

The general order of reactivity for dehalogenation is C-I > C-Br, a critical feature for its use in sequential chemical transformations.

Electrophilic Aromatic Substitution on Pyrimidine Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene (B151609). wikipedia.orgdalalinstitute.com The reaction, therefore, typically requires harsh conditions and the presence of strong electrophiles.

The mechanism proceeds in two main steps:

Attack of the Electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comnumberanalytics.com This step is slow and rate-determining because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

For this compound, the existing substituents further influence the ring's reactivity and the regioselectivity of the substitution.

Deactivating Groups: The bromo and iodo substituents are deactivating due to their electron-withdrawing inductive effect.

Activating Group: The methyl group at C-4 is a weak activating group through hyperconjugation and an ortho, para-director.

Directing Effects: The lone pairs on the halogen atoms can participate in resonance, directing incoming electrophiles to the ortho and para positions. dalalinstitute.com

Considering the positions on the this compound ring, the only available carbon for substitution is C-6. The combined electronic effects of the substituents make electrophilic attack at this position challenging. While the methyl group at C-4 would activate the adjacent C-5, it is already substituted. The nitrogen atoms and halogens strongly deactivate the ring, making EAS reactions on this specific substrate synthetically difficult and uncommon.

Catalytic and Non-Catalytic Mechanistic Investigations

The true synthetic power of this compound is realized in transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, making it a valuable intermediate.

Detailed Catalytic Cycles in Transition Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are particularly effective with 2-bromo or 2-iodo substituted pyrimidines, which are much more reactive than their 2-chloro counterparts. google.com The novel intermediate 5-bromo-2-iodopyrimidine (B48921) has been shown to be highly effective in selective palladium-catalyzed cross-coupling reactions. rsc.org The C-I bond is more susceptible to oxidative addition to a Pd(0) center than the C-Br bond, which forms the basis for regioselective functionalization.

A typical catalytic cycle, for instance a Suzuki Coupling , can be detailed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond. For this compound, this is selectively the C-I bond at the C-2 position. This forms a square planar Pd(II) complex.

Transmetalation: The organoborane reagent (R-B(OR)₂) coordinates to the palladium center, and in the presence of a base, the organic group (R) is transferred from boron to palladium, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex (the pyrimidine and the newly transferred R group) couple and are eliminated from the metal center. This step forms the new C-C bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This selectivity allows for the synthesis of 2-substituted-5-bromo-4-methylpyrimidines. The remaining C-Br bond at the C-5 position can then be subjected to a second, distinct cross-coupling reaction under different, often more forcing, conditions to introduce a second substituent.

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Oxidative Addition | Selective insertion of Pd(0) into the C-I bond at the C-2 position. | (2-Palladium(II)-5-bromo-4-methylpyrimidine) Complex |

| 2. Transmetalation | Transfer of an organic group from a boronic acid to the Pd(II) center. | (2-R-5-bromo-4-methylpyrimidine)Pd(II) Complex |

| 3. Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 2-Substituted-5-bromo-4-methylpyrimidine & Pd(0) |

Reaction Pathway Analysis for Complex Multi-Step Syntheses

The synthesis of this compound itself requires a carefully planned reaction sequence to install the substituents with the correct regiochemistry. While specific literature for the direct synthesis of this exact molecule is scarce, a plausible pathway can be constructed based on established methods for pyrimidine synthesis.

A potential synthetic pathway could begin with a simpler, commercially available pyrimidine precursor.

Starting Material Selection: A logical starting point could be 2-amino-4-methylpyrimidine.

Sandmeyer-type Reaction (Iodination): The 2-amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with an iodide source, such as potassium iodide or hydrogen iodide, would install the iodo group at the C-2 position, yielding 2-iodo-4-methylpyrimidine (B3226765).

Electrophilic Bromination: The resulting 2-iodo-4-methylpyrimidine can then undergo electrophilic bromination. The methyl group at C-4 is an ortho, para-director, activating the C-5 position for substitution. Using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent would introduce the bromine atom at the C-5 position. This step might require a catalyst to overcome the deactivating effect of the pyrimidine ring and the iodo-substituent.

This pathway is logical because it strategically uses the directing effects of the substituents and the known reactivity of functional groups to build the target molecule. The initial installation of the iodo group via the Sandmeyer reaction is a robust method, and the subsequent directed bromination takes advantage of the activating methyl group.

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Diazotization/Iodination | 2-Amino-4-methylpyrimidine | 1. NaNO₂, H₂SO₄ 2. KI or HI | 2-Iodo-4-methylpyrimidine |

| 2 | Electrophilic Bromination | 2-Iodo-4-methylpyrimidine | NBS or Br₂ | This compound |

This analysis highlights how a complex target like this compound can be assembled through a sequence of well-understood chemical transformations, each step setting the stage for the next.

Structure Reactivity and Structure Activity Relationships in 2 Bromo 5 Iodo 4 Methylpyrimidine Derivatives

Correlating Substituent Effects with Reaction Outcomes

The reactivity of the pyrimidine (B1678525) ring is significantly influenced by the electronic properties of its substituents. The presence of electron-withdrawing or electron-donating groups can either activate or deactivate the ring towards certain types of reactions.

Impact of Halogen Identity and Position on Pyrimidine Ring Activation

The positions on the pyrimidine ring most susceptible to nucleophilic attack are 2, 4, and 6. wikipedia.org In 2-Bromo-5-iodo-4-methylpyrimidine, the bromine atom at the 2-position and the iodine at the 5-position significantly influence the ring's reactivity. The carbon at the 5-position is the least electron-deficient and therefore the most likely site for electrophilic attack. wikipedia.org Conversely, the presence of the bromine at the 2-position makes this site highly susceptible to nucleophilic substitution. The substitution of a chlorine atom at the 4- or 6-position of a pyrimidine ring with an electron-donating group can deactivate the other chlorine atom, necessitating more drastic conditions for a second substitution. researchgate.net This principle suggests that the reactivity of the bromine at the 2-position in this compound will be influenced by the nature of other substituents.

The identity of the halogen is also crucial. The C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom a better leaving group in nucleophilic substitution reactions. Furthermore, the larger size of the iodine atom can introduce steric effects that influence reaction pathways. The strength of halogen bond donors generally decreases from iodo to chloro derivatives. nih.gov This trend suggests that the iodine at the 5-position is a more potent halogen bond donor than the bromine at the 2-position.

Role of the Methyl Group in Influencing Reaction Pathways and Molecular Interactions

The methyl group at the 4-position of the pyrimidine ring plays a significant role in modulating the electronic and steric properties of the molecule. Electronically, the methyl group is weakly electron-donating through a positive inductive effect (+I), which can slightly counteract the deactivating effect of the halogens. This can influence the regioselectivity of certain reactions. For instance, in enzymatic methylation of the pyrimidine ring, a common mechanism involves nucleophilic attack at the C6 position to facilitate methyl transfer to the C5 position. umich.edu

Sterically, the methyl group can hinder the approach of reactants to the adjacent positions (3 and 5), thereby influencing the regioselectivity of substitution reactions. In studies on substituted pyrimidine nucleosides, a methyl group at the 6-position was found to induce a rotation from the anti to the syn conformation. nih.gov While the methyl group in this compound is at a different position, this highlights the potential for even small alkyl groups to have a significant conformational impact.

Halogen Bonding Interactions and Their Significance

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond. nih.govmdpi.com The strength of a halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. nih.gov

In this compound, both the bromine and iodine atoms can participate in halogen bonding. However, the iodine atom at the 5-position is expected to be a stronger halogen bond donor than the bromine at the 2-position due to its higher polarizability. nih.gov Computational studies have shown that attaching an electron-withdrawing group to the carbon bearing the halogen enhances its strength as a halogen bond donor. ju.edu.jo The pyrimidine ring itself acts as an electron-withdrawing moiety, thus enhancing the σ-hole on both halogens.

The ability of this compound to form halogen bonds has significant implications for its molecular recognition properties and its potential applications in crystal engineering and medicinal chemistry. Halogen bonds are comparable in strength to hydrogen bonds and can play a crucial role in directing the assembly of molecules in the solid state and in binding to biological targets. nih.gov For instance, halogen bonding has been shown to be a key interaction in the binding of ligands to proteins.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with other molecules, particularly in biological systems. frontiersin.orgnih.gov The conformation of this compound will be determined by the interplay of steric and electronic interactions between its substituents.

The orientation of the substituents relative to the pyrimidine ring can affect how the molecule presents its functional groups for interaction. Conformational analysis, often performed using computational methods like molecular mechanics, can predict the most stable conformations of the molecule. tandfonline.com These studies can reveal, for instance, the preferred rotational state of the methyl group and any deviations from planarity in the pyrimidine ring caused by the bulky halogen substituents. Understanding the accessible conformations of this compound is essential for predicting its binding affinity and selectivity for specific biological targets.

Electronic Environment and its Ramifications for Diverse Applications

The electronic environment of this compound, characterized by the electron-deficient pyrimidine ring and the polarized C-halogen bonds, makes it a versatile building block in organic synthesis and a candidate for various applications.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at the 2- and potentially the 6-position (if the methyl group were absent). The differing reactivity of the C-Br and C-I bonds can be exploited for selective sequential reactions.

The presence of multiple halogen atoms also opens up possibilities for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. These reactions would allow for the attachment of aryl or other organic fragments to the pyrimidine core, leading to a diverse array of derivatives with potentially interesting biological activities. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The unique substitution pattern of this compound provides a scaffold that can be further functionalized to explore these potential applications.

Theoretical Frameworks for Predicting Reactivity and Molecular Properties

Theoretical and computational chemistry provides powerful tools for understanding and predicting the reactivity and properties of molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that correlate with reactivity. core.ac.uk

One such property is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com The MEP can identify regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, MEP calculations would visualize the positive σ-holes on the halogen atoms, confirming their ability to act as halogen bond donors. mdpi.com

Other theoretical indices, such as frontier molecular orbital energies (HOMO and LUMO) and localization energies, can provide insights into the kinetic and thermodynamic aspects of chemical reactions. core.ac.uk For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic attack. By calculating these properties, theoretical models can help to rationalize observed reaction outcomes and predict the feasibility of new reactions, guiding the synthetic exploration of this interesting molecule. A theoretical study on 3-substituted pyridines demonstrated the utility of semi-empirical methods in calculating pKa values, which are crucial for understanding reactivity in solution. mdpi.com

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Iodo 4 Methylpyrimidine

Density Functional Theory (DFT) Investigations

DFT has become a powerful tool for investigating the properties of chemical compounds. A typical DFT study of 2-Bromo-5-iodo-4-methylpyrimidine would involve the following analyses:

This initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule. By optimizing the geometry, researchers can predict key structural parameters such as bond lengths and bond angles. This information is fundamental to understanding the molecule's reactivity and interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Mulliken charge analysis is used to calculate the partial atomic charges within a molecule, offering a picture of electron distribution. This, in conjunction with the molecular electrostatic potential (MEP) map, helps to identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites for electrophilic and nucleophilic attack.

Computational methods can predict various spectroscopic properties. The calculation of vibrational frequencies allows for the theoretical assignment of infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data, providing valuable information about the chemical environment of the atoms.

Theoretical calculations can also be employed to predict the non-linear optical (NLO) properties of a molecule. This involves calculating parameters such as the dipole moment, polarizability, and first-order hyperpolarizability. Molecules with significant NLO properties have potential applications in optoelectronics and photonics.

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Solvation models are used in computational chemistry to simulate the effect of a solvent on the molecule's structure, electronic properties, and stability. This provides a more realistic understanding of its behavior in different media.

Without dedicated research on this compound, the specific data for these analyses remains undetermined. Further experimental and computational studies are necessary to elucidate the detailed chemical and physical properties of this compound.

Molecular Docking Studies and Binding Mode Predictions

Computational Assessment of Interactions with Biological Targets (e.g., Enzymes, Receptors)

Without dedicated scholarly research on this compound, the creation of data tables and the reporting of detailed research findings as requested is not feasible. Further research in the field of computational chemistry would be required to generate the specific data needed to populate the outlined article structure.

Prediction of Binding Affinities and Specificity Profiles

Currently, there is a notable absence of publicly available scientific literature detailing the computational prediction of binding affinities and specificity profiles for this compound. Extensive searches of scholarly databases and chemical informatics resources have not yielded specific molecular docking, quantum mechanics/molecular mechanics (QM/MM), or other in silico studies focused on the interaction of this particular compound with biological targets.

While computational methods are frequently employed to predict how molecules like this compound might bind to proteins and other macromolecules, no such research appears to have been published for this specific pyrimidine (B1678525) derivative. Therefore, there are no detailed research findings or data tables to report regarding its predicted binding energy, interaction modes, or specificity for any particular biological target.

The field of computational chemistry relies on existing research to build upon and validate predictive models. Without foundational studies on this compound, any discussion of its binding affinities would be purely speculative and would not adhere to the standards of scientifically accurate reporting. Further research and publication in this specific area are required to provide the data necessary for a comprehensive analysis.

Analytical and Spectroscopic Characterization of 2 Bromo 5 Iodo 4 Methylpyrimidine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 2-Bromo-5-iodo-4-methylpyrimidine would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. However, no experimental FT-IR spectrum for this compound is available in the public domain.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, FT-Raman spectroscopy would provide information on the polarizability of the molecule's bonds. Specific Raman shifts for this compound have not been documented in publicly accessible sources.

Assignment and Interpretation of Characteristic Vibrational Modes

Without the actual spectral data, a detailed assignment and interpretation of the characteristic vibrational modes for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the methyl group and on the pyrimidine (B1678525) ring. However, no ¹H NMR spectral data for this compound is publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

A ¹³C NMR spectrum would identify the different carbon environments within the molecule. As with the other spectroscopic data, experimental ¹³C NMR spectra for this compound are not available in the reviewed literature and databases.

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structural Assignments

While one-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex structures like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) offer a deeper insight into the molecular framework by revealing through-bond and through-space correlations between nuclei. slideshare.netyoutube.comsdsu.edu

For this compound, the aromatic proton on the pyrimidine ring and the protons of the methyl group are the key reporters in ¹H NMR. 2D-NMR experiments help to unequivocally connect these protons to their corresponding carbon atoms and to other atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic proton and the methyl protons, as they are not on adjacent carbons and thus not directly coupled. This confirms their isolated nature within the spin system. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would display a cross-peak connecting the aromatic proton signal to the signal of the carbon atom it is attached to in the pyrimidine ring. Similarly, a cross-peak would be observed between the methyl protons and the methyl carbon, confirming the direct C-H bonds. sdsu.edursc.org

The aromatic proton would show correlations to the adjacent carbon atoms, including the carbon bearing the iodine and the carbon of the methyl group.

The methyl protons would exhibit correlations to the carbon they are attached to, as well as to the adjacent carbon atoms in the pyrimidine ring. These correlations are crucial for confirming the position of the methyl group relative to the other substituents. youtube.comsdsu.edu

| Proton | Expected ¹H Chemical Shift (ppm) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |

| H (aromatic) | 8.5 - 9.0 | C-H (aromatic) | C-I, C-CH₃, C-N |

| CH₃ | 2.5 - 3.0 | C-CH₃ | C-4, C-5 |

| Carbon | Expected ¹³C Chemical Shift (ppm) |

| C-Br | 150 - 160 |

| C-I | 90 - 100 |

| C-CH₃ | 165 - 175 |

| C-H (aromatic) | 155 - 165 |

| CH₃ | 20 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.

The presence of the pyrimidine ring, a heteroaromatic system, along with the bromo and iodo substituents, influences the absorption characteristics. Halogen atoms can act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent pyrimidine. The absorption spectrum of this compound would be expected to exhibit characteristic absorption bands in the UV region. The λmax (wavelength of maximum absorbance) for halogenated pyrimidines generally falls within the 250-350 nm range, which is consistent with π → π* transitions. The specific λmax is influenced by the nature and position of the substituents. nih.govdocbrown.info

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol (B145695) | ~270-290 | 5,000 - 15,000 | π → π |

| Acetonitrile (B52724) | ~270-290 | 5,000 - 15,000 | π → π |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Analysis

Chromatographic methods are essential for determining the purity of this compound and for separating it from any potential isomers or byproducts that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of organic compounds. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol (B129727). nih.govhelixchrom.com

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should provide a sharp, symmetrical peak for the target compound, with good resolution from any impurities.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 275 nm) |

| Expected Retention Time | 5 - 10 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying any co-eluting impurities or byproducts. metwarebio.com

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound (C₅H₄BrIN₂), the expected molecular weight is approximately 310.86 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I).

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for halogenated pyrimidines include the loss of the halogen atoms, the methyl group, or cleavage of the pyrimidine ring. researchgate.netmiamioh.edu

| Ion | Expected m/z | Comment |

| [M+H]⁺ | ~311.87 / 313.87 | Molecular ion peak showing bromine isotope pattern |

| [M-Br]⁺ | ~232.94 | Loss of bromine |

| [M-I]⁺ | ~184.96 / 186.96 | Loss of iodine, showing bromine isotope pattern |

| [M-CH₃]⁺ | ~296.85 / 298.85 | Loss of the methyl group, showing bromine isotope pattern |

Applications in Advanced Organic Synthesis and Materials Science Research

2-Bromo-5-iodo-4-methylpyrimidine as a Strategic Building Block

The presence of both a bromine and an iodine atom on the pyrimidine (B1678525) core of this compound is a key feature that underpins its utility as a strategic building block in organic synthesis. These two halogens exhibit differential reactivity, enabling chemists to perform selective cross-coupling reactions. This allows for the controlled and stepwise introduction of various substituents onto the pyrimidine scaffold, leading to the construction of highly functionalized and complex molecules.

Assembly of Complex Heterocyclic Systems

The pyrimidine core is a fundamental component of many biologically active compounds and functional materials. nih.govgsconlinepress.comgrowingscience.com The ability to further elaborate this core by constructing fused heterocyclic systems is of significant interest. This compound serves as an ideal precursor for such endeavors. The differential reactivity of the C-Br and C-I bonds allows for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. For instance, the more reactive C-I bond can be selectively coupled with a suitable partner, followed by a second coupling reaction at the C-Br position. This stepwise approach provides a powerful tool for the regioselective synthesis of complex, polycyclic heterocyclic systems that would be challenging to prepare using other methods. nih.gov The synthesis of various fused pyrimidine derivatives, such as pyrazolopyrimidines and triazolopyrimidines, has been reported from appropriately substituted pyrimidine precursors. nih.gov

Synthesis of Densely Functionalized Pyrimidine Derivatives for Diversified Libraries

The creation of libraries of structurally diverse compounds is a cornerstone of modern drug discovery and materials science research. nih.gov this compound is an excellent starting material for generating such libraries of densely functionalized pyrimidine derivatives. The sequential and selective functionalization of the 2- and 5-positions allows for the introduction of a wide variety of chemical moieties. This "deconstruction-reconstruction" strategy enables the diversification of the pyrimidine core, leading to analogues that would be difficult to obtain through other synthetic routes. nih.gov This approach is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are required to optimize its biological activity or material properties. nih.govresearchgate.net The synthesis of fully substituted pyrimidines has been demonstrated using domino strategies involving aza-Michael additions and sigmatropic rearrangements. acs.orgnih.gov

Potential in Agro-Chemical Research and Development

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides and fungicides containing this heterocyclic core. nih.govepa.govgoogle.com The development of new agrochemicals often relies on the synthesis and screening of novel, substituted pyrimidines. The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of new pyrimidine-based agrochemical candidates. By introducing various functional groups at the 2- and 5-positions, researchers can fine-tune the biological activity and spectrum of these compounds. Pyridine (B92270) and pyrimidine-based herbicides are known for their selective toxicity to broadleaf weeds. epa.gov

Exploration in Dyes and Advanced Functional Materials

The pyrimidine scaffold is also a component of various functional materials, including dyes and organic light-emitting diodes (OLEDs). nih.gov The synthesis of novel monoazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine (B1248293) structures has been reported, demonstrating the utility of pyrimidine derivatives in the development of new colorants. nih.govresearchgate.net Furthermore, the incorporation of pyrimidine moieties into metal-organic frameworks (MOFs) has been shown to enhance their properties for applications such as the removal of air pollutants. researchgate.net The ability to introduce different substituents onto the this compound core allows for the tuning of the photophysical and electronic properties of the resulting molecules, making them attractive candidates for the development of new dyes and advanced functional materials. The synthesis of pyrimidine-based energetic materials has also been explored. rsc.org

Development of Fluorescent Compound Platforms

Fluorescent probes are indispensable tools in biological imaging and chemical sensing. Pyrimidine derivatives have been successfully employed as the core structure for a variety of fluorescent chemosensors. nih.govnih.govnih.govrsc.orgnih.gov Appending aromatic heterocycles to the pyrimidine core can generate fluorescent analogs with emissions in the visible range. nih.gov The development of pyrimidine-based fluorescent probes for the detection of metal ions and for bioimaging applications is an active area of research. nih.govusc.edu.au The functionalization of this compound provides a route to novel pyrimidine-based fluorophores with tailored photophysical properties. For example, the introduction of donor-acceptor groups through cross-coupling reactions can lead to compounds with interesting fluorescence characteristics, such as aggregation-induced emission. nih.gov

Contribution to the Synthesis of Select Pharmaceutical Intermediates (Generic Applications)